REACTION_CXSMILES
|
[F:1][C:2]1[C:3](F)=[C:4]([F:14])[C:5]([F:13])=[C:6]2C(=O)[O:10][C:8](=[O:9])[C:7]=12.O.[OH-].[Li+].[CH2:19]([OH:21])[CH3:20]>O>[CH2:19]([O:21][C:3]1[C:2]([F:1])=[C:7]([CH:6]=[C:5]([F:13])[C:4]=1[F:14])[C:8]([OH:10])=[O:9])[CH3:20] |f:1.2.3|
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C(=C2C1C(=O)OC2=O)F)F)F
|
Name
|
|
Quantity
|
3 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
lithium hydroxide hydrate
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 48 hours
|
Duration
|
48 h
|
Type
|
DISTILLATION
|
Details
|
an ethanol/water mixture (31.9 g) is distilled off until a head temperature of 100° C.
|
Type
|
ADDITION
|
Details
|
by adding 19 g of 30% strength hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted
|
Type
|
ADDITION
|
Details
|
a mixture of 20 g of 1,2-dichlorobenzene and 10 g of Hostarex A327
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
adjusted at 25° C. to a pH of 14
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted three times with in each case 50 g of dichloromethane
|
Type
|
ADDITION
|
Details
|
by adding 9.4 g of 30% strength hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with MTBE
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The mixture is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
removal of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C(=C(C(=O)O)C=C(C1F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15.5 mmol | |
AMOUNT: MASS | 3.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |